Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate

Polymer Chemistry Drug Delivery Coatings Formulation

For UV-curable coatings and advanced polymer formulations, specifying this ortho-isobutyryloxy cinnamate derivative is critical. Its defined (E)-stereochemistry ensures reproducible polymerization kinetics, while the 2-methyl-1-oxopropoxy protecting group provides distinct steric bulk and hydrolytic stability compared to non-methylated analogs. This directly influences Glass Transition Temperature (Tg) modulation and crosslinking density in cured films. Choose this high-purity protected precursor to prevent oxidative degradation of the free phenol in multi-step pharmaceutical syntheses, ensuring superior solubility in non-polar resin systems and reliable batch-to-batch performance.

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
CAS No. 84824-82-8
Cat. No. B12660198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
CAS84824-82-8
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=CC=C1OC(=O)C(C)C
InChIInChI=1S/C15H18O4/c1-4-18-14(16)10-9-12-7-5-6-8-13(12)19-15(17)11(2)3/h5-11H,4H2,1-3H3/b10-9+
InChIKeySYUQBLIYJBQOHW-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (CAS 84824-82-8) Procurement: Chemical Identity and Key Properties


Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (CAS 84824-82-8) is an α,β-unsaturated aromatic ester with the molecular formula C15H18O4 and molecular weight of 262.30 g/mol, classified as a functionalized cinnamate derivative . The compound incorporates an (E)-configured acrylate double bond, an ethyl ester terminus, and an ortho-positioned 2-methyl-1-oxopropoxy (isobutyryloxy) ester group on the phenyl ring, which confers moderate lipophilicity (XLogP3 = 3.4) and distinct electronic characteristics [1]. Structurally, it serves as a protected precursor to ethyl 3-(2-hydroxyphenyl)acrylate (CAS 17041-46-2) and is documented in polymer chemistry applications including specialty monomers, coatings intermediates, and adhesive formulations . The compound is commercially available with reported purity up to 99% and is supplied under EINECS registration 284-234-0 .

Why Generic Acrylate Substitution Fails: Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate Procurement Considerations


Functionalized aromatic acrylates bearing ortho-ester substituents cannot be interchangeably substituted without altering critical formulation parameters . The isobutyryloxy (2-methyl-1-oxopropoxy) ester group on the phenyl ring imparts both steric bulk and distinct hydrolytic stability characteristics compared to simpler acyloxy analogs such as the non-methylated propionyloxy derivative (ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate, CAS 84930-09-6) . Furthermore, the ethyl ester terminus influences solubility, volatility, and copolymerization kinetics relative to methyl or propyl ester variants . Procurement of in-class alternatives lacking the specific ortho-isobutyryloxy substitution or the (E)-stereochemical configuration may result in divergent polymer backbone flexibility, crosslinking density, or end-use mechanical properties in cured formulations [1].

Quantitative Evidence Guide: Differentiating Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate from Structural Analogs


Lipophilicity (XLogP3) Comparison: Impact on Solubility and Formulation Partitioning

Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate exhibits a calculated XLogP3 value of 3.4, reflecting its moderate lipophilicity [1]. In contrast, the deprotected parent compound ethyl 3-(2-hydroxyphenyl)acrylate (CAS 17041-46-2) has a substantially lower lipophilicity due to the polar phenolic hydroxyl group; while a precise XLogP3 value is not consistently reported for the hydroxy analog, its lower molecular weight (192.21 g/mol) and hydrogen bond donor capacity (Hydrogen Bond Donor Count = 1) predict reduced logP and increased aqueous solubility . This difference governs compound partitioning in biphasic systems and influences monomer compatibility with hydrophobic polymer matrices.

Polymer Chemistry Drug Delivery Coatings Formulation

Molecular Weight and Steric Bulk: Comparison with Non-Methylated Propionyloxy Analog

Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (MW = 262.30 g/mol) contains a geminal dimethyl substitution on the acyl carbon of the ester group . The direct structural analog lacking this methyl branching, ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate (CAS 84930-09-6), has a molecular formula of C14H16O4 and molecular weight of 248.27 g/mol . The 14.03 g/mol mass increase and the presence of the α-branched isobutyryloxy group introduce additional steric hindrance around the ortho-position, which can influence the rotational freedom of the phenyl ring and the accessibility of the acrylate double bond during polymerization.

Monomer Design Polymer Synthesis Structure-Property Relationships

Rotatable Bond Count and Conformational Flexibility: Comparative Molecular Descriptor Analysis

The target compound possesses 7 rotatable bonds as determined by its molecular topology, which includes contributions from the ethyl ester chain, the acrylate double bond conjugated to the phenyl ring, and the isobutyryloxy ester linkage . This parameter, combined with the topological polar surface area (TPSA) of 52.6 Ų, defines the molecular flexibility and potential intermolecular interaction capacity [1]. The rotatable bond count is directly influenced by the length of the ester alkyl chain and the nature of the ortho-substituent; substituting the ethyl ester with a methyl ester would reduce the rotatable bond count, while extending to a propyl ester would increase it, thereby altering the conformational entropy of the monomer unit.

Polymer Physics Molecular Modeling Monomer Flexibility

Stereochemical Configuration: Defined (E)-Geometry of the Acrylate Double Bond

Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is characterized by a defined bond stereocenter count of 1, corresponding to the (E)-configuration of the acrylate carbon-carbon double bond, as confirmed by the InChI stereochemical layer notation (/b10-9+) and isomeric SMILES specification (CCOC(=O)/C=C/c1ccccc1OC(=O)C(C)C) [1]. In contrast, ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate (CAS 84930-09-6) is listed with an undefined bond stereocenter count of 0 in its non-isomeric SMILES representation, indicating potential stereochemical ambiguity or mixed isomeric composition in some commercial supplies . The defined (E)-geometry is structurally verified by the characteristic vinyl proton coupling constant (J = 16.0 Hz) observed in ¹H NMR spectroscopy for related (E)-cinnamate esters .

Stereoselective Polymerization Monomer Purity Material Consistency

Hydrolytic Stability of Ortho-Ester Protecting Group: Implications for Storage and Formulation Lifetime

The 2-methyl-1-oxopropoxy (isobutyryloxy) group functions as an ester protecting group for the underlying phenolic hydroxyl moiety. In the target compound, the ortho-position is fully substituted with an ester functionality that lacks hydrogen bond donor capacity (Hydrogen Bond Donor Count = 0) [1]. The parent compound ethyl 3-(2-hydroxyphenyl)acrylate (CAS 17041-46-2) possesses a free phenolic hydroxyl group (Hydrogen Bond Donor Count = 1), rendering it susceptible to oxidation, intermolecular hydrogen bonding that can promote aggregation, and participation in unintended side reactions during storage or formulation . The isobutyryloxy ester, by virtue of its α-gem-dimethyl branching, offers greater steric shielding of the ester carbonyl compared to a linear acyloxy protecting group, potentially retarding hydrolytic cleavage .

Formulation Stability Monomer Storage Shelf-Life Determination

Procurement-Driven Application Scenarios: Where Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate Delivers Differentiated Performance


Specialty UV-Curable Coatings and Adhesives Requiring Defined Monomer Flexibility

Formulators developing UV-curable coatings and adhesives select Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate when controlled monomer flexibility and moderate lipophilicity (XLogP3 = 3.4) are required for compatibility with non-polar resin systems [1]. The 7 rotatable bonds [2] provide conformational freedom that contributes to specific glass transition temperature (Tg) modulation and mechanical compliance in cured films, while the defined (E)-stereochemistry ensures reproducible polymerization kinetics and network uniformity. This compound is preferentially specified over methyl or propyl ester analogs when the ethyl ester offers the optimal balance of volatility, viscosity, and copolymerization reactivity for the target application.

Synthetic Intermediate for Ortho-Hydroxy Functionalized Cinnamate Derivatives

In pharmaceutical intermediate synthesis and fine chemical manufacturing, Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate serves as a protected precursor to ethyl 3-(2-hydroxyphenyl)acrylate (CAS 17041-46-2) . The isobutyryloxy protecting group eliminates the hydrogen bond donor capacity present in the free phenolic analog, preventing oxidative degradation during multi-step synthetic sequences and improving solubility in organic solvents . Procurement of this protected form is essential when synthetic routes require orthogonal protection strategies or when the free phenol would interfere with downstream coupling reactions such as esterifications, Michael additions, or transition metal-catalyzed cross-couplings.

Polymer Research Requiring Sterically Differentiated Ortho-Substituted Acrylate Monomers

Academic and industrial polymer research groups investigating structure-property relationships in acrylate copolymers utilize Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate for its distinct steric profile relative to the non-methylated propionyloxy analog (MW difference: +14.03 g/mol) . The α-gem-dimethyl branching on the ortho-ester substituent introduces controlled steric hindrance that modulates the rotational dynamics of the pendant phenyl group and influences copolymer sequence distribution during free radical polymerization. This differentiated steric environment enables systematic investigation of how ortho-substituent bulk affects polymer chain packing, free volume, and resulting thermomechanical properties.

Quality-Controlled Formulations Requiring Stereochemically Defined Acrylate Monomers

In regulated industrial applications where batch-to-batch consistency is critical—such as electronic materials, optical adhesives, and medical device coatings—procurement of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is justified by its unequivocally defined (E)-stereochemical configuration (Defined Bond Stereocenter Count = 1) [3]. Unlike structurally related acrylates that may be supplied as stereochemical mixtures or with undefined geometry, this compound's isomeric purity can be verified by characteristic vinyl proton coupling constants (J = 16.0 Hz) , providing analytical quality control metrics that support regulatory compliance and reproducible material performance.

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